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Compound of Interest

Compound Name:
N-Boc-N-methyl-3-chloro-1-

propanamine

Cat. No.: B039541 Get Quote

Introduction

N-Boc-N-methyl-3-chloro-1-propanamine is a valuable bifunctional building block in organic

synthesis, particularly in the field of medicinal chemistry. Its structure incorporates a protected

secondary amine and a reactive primary alkyl chloride, making it a key intermediate for

introducing a methylamino-propyl linker into molecules. This compound is notably used in the

synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a component of

the linker connecting a ligand for an E3 ubiquitin ligase to a ligand for a target protein,

facilitating the degradation of the target protein.[1] The tert-butyloxycarbonyl (Boc) protecting

group offers robust protection under various conditions and can be readily removed under

acidic conditions, allowing for sequential and controlled chemical modifications.

This document provides a detailed protocol for the synthesis of N-Boc-N-methyl-3-chloro-1-
propanamine, focusing on a common and reliable method involving the Boc-protection of 3-

chloro-N-methylpropan-1-amine.

Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of N-Boc-N-
methyl-3-chloro-1-propanamine. The data is based on a standard procedure for the N-Boc

protection of secondary amines.
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Parameter Value Notes

Starting Material
3-Chloro-N-methylpropan-1-

amine hydrochloride
Commercially available.[2]

Reagent
Di-tert-butyl dicarbonate

((Boc)₂O)
Typically 1.0 - 1.2 equivalents.

Base
Triethylamine (TEA) or Sodium

Bicarbonate (NaHCO₃)

2.0 - 2.2 equivalents of TEA

are common for hydrochloride

salts.

Solvent
Dichloromethane (DCM) or

Tetrahydrofuran (THF) / Water

A biphasic system can be

used.

Reaction Temperature 0 °C to Room Temperature
The reaction is typically started

at a lower temperature.

Reaction Time 2 - 18 hours
Monitored by TLC until

completion.

Typical Yield 90-99%

Yields for analogous Boc-

protection reactions are

generally high.[3]

Purity >95%

Achievable after standard

aqueous workup and/or silica

gel chromatography.

Molecular Formula C₉H₁₈ClNO₂ [1]

Molecular Weight 207.70 g/mol [1]

Experimental Workflow Diagram
The synthesis of N-Boc-N-methyl-3-chloro-1-propanamine from its hydrochloride salt

involves neutralization followed by N-protection with di-tert-butyl dicarbonate.
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Starting Materials

Reaction

Workup & Purification

Final Product

3-Chloro-N-methylpropan-1-amine HCl

Reaction Mixture
(0 °C to Room Temp, 2-18h)

Di-tert-butyl dicarbonate ((Boc)₂O) Triethylamine (TEA) Dichloromethane (DCM)

Aqueous Workup
(Wash with H₂O, Brine)

Dry over Na₂SO₄

Concentration in vacuo

Silica Gel Chromatography
(Optional)

N-Boc-N-methyl-3-chloro-1-propanamine

If pure

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-Boc-N-methyl-3-chloro-1-propanamine.
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Experimental Protocol
This protocol describes the synthesis of N-Boc-N-methyl-3-chloro-1-propanamine from 3-

chloro-N-methylpropan-1-amine hydrochloride.

Materials:

3-Chloro-N-methylpropan-1-amine hydrochloride (1.0 eq.)[2]

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)

Triethylamine (TEA) (2.2 eq.)

Dichloromethane (DCM)

Deionized Water

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup:

In a round-bottom flask equipped with a magnetic stir bar, suspend 3-chloro-N-

methylpropan-1-amine hydrochloride (1.0 eq.) in dichloromethane (DCM, approx. 10 mL

per gram of starting material).
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Cool the suspension to 0 °C using an ice bath.

Addition of Reagents:

To the stirred suspension, slowly add triethylamine (TEA) (2.2 eq.) dropwise. Stir the

mixture at 0 °C for 15-20 minutes to neutralize the hydrochloride salt.

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) to the reaction mixture, either as a solid in

one portion or as a solution in a small amount of DCM.

Reaction:

Allow the reaction mixture to slowly warm to room temperature and stir for 2-18 hours.

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting

material is fully consumed.

Workup:

Once the reaction is complete, transfer the mixture to a separatory funnel.

Wash the organic layer sequentially with deionized water (2 x volume of DCM) and then

with brine (1 x volume of DCM).

Separate the organic layer.

Drying and Concentration:

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

Filter off the drying agent.

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the

crude product.

Purification (Optional):

The crude product is often of sufficient purity for subsequent steps.
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If further purification is required, perform silica gel column chromatography using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

Perform all operations in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

Triethylamine is a corrosive and flammable base. Avoid inhalation and contact with skin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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propanamine-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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